(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile

Isofagomine synthesis Anomeric configuration Synthetic intermediate selection

Scaling isofagomine synthesis is hindered by anomeric purity risks-the α-anomer (CAS 770735-90-5) diverts the pathway to the inactive lactam, compromising API yield. This β-configured benzyl-protected nitrile (CAS 1084896-41-2) is the patent-designated intermediate for isofagomine D-tartrate (I816010), a human acid β-glucosidase inhibitor. • Stereochemical fidelity: Confirmed β-anomer by polarimetry/NMR; eliminates reductive cyclization failure risk. • Synthetic efficiency: Free 4,5-diol motif enables direct orthogonal protection, bypassing one deprotection step vs. pre-protected analogs. • Supply assurance: Available as a well-characterized intermediate with predicted bp 473.3 °C, density 1.31 g/cm³ for method development.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 1084896-41-2
Cat. No. B12849988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
CAS1084896-41-2
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C#N
InChIInChI=1S/C13H15NO4/c14-6-10-8-18-13(12(16)11(10)15)17-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,7-8H2/t10-,11-,12+,13-/m1/s1
InChIKeyNOASZWPQLFNEJB-FVCCEPFGSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isofagomine Intermediate: Identity, Class, and Procurement


The compound (3R,4R,5S,6S)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-carbonitrile (CAS 1084896-41-2), systematically named Phenylmethyl 4-Cyano-4-deoxy-β-D-arabinopyranoside, is a carbohydrate-derived nitrile that serves as a key synthetic intermediate in the production of the iminosugar glycosidase inhibitor isofagomine and its tartrate salt (I816010) . It belongs to the benzyl-protected 4-cyano-4-deoxy pyranoside class, with a molecular formula of C13H15NO4 and a molecular weight of 249.27 g·mol⁻¹ . Its established role within the isofagomine synthetic pathway makes it a procurement-relevant building block for medicinal chemistry programs targeting lysosomal storage disorders, particularly Gaucher disease, where isofagomine tartrate acts as a human acid β-glucosidase inhibitor . Physical property predictions (boiling point 473.3±45.0 °C, density 1.31±0.1 g·cm⁻³, pKa 12.51±0.70) are available from authoritative database entries, though experimentally verified characterization data remain sparse in the open literature .

Workflow
Isofagomine tartrate synthetic pathway research
Selection
β-Benzyloxy-4-cyano intermediate (β-anomer required)
Context
Acid β-glucosidase inhibition studies; lysosomal storage disorder research models

Risks of Generic Substitution for Isofagomine Intermediate


Generic substitution of this intermediate is not straightforward because the stereochemical configuration at C-1 (anomeric benzyl protection), C-3 (nitrile), and C-4/C-5 (diols) is critical for downstream transformations in the isofagomine synthetic pathway . The compound is a specific intermediate in the patent-protected synthesis of isofagomine D-Tartrate, where the β-configuration at the anomeric center (benzyloxy group) and the 4-cyano-4-deoxy substitution pattern are integral to the C-4 oxidation method described in the patent literature [1]. Replacing this β-anomer with the corresponding α-anomer (benzyl 4-C-cyano-4-deoxy-α-D-arabinoside, CAS 770735-90-5), or with alternative protecting group strategies (e.g., 2,3-O-isopropylidene or 2,3-di-O-acetyl derivatives), would introduce divergent reactivity profiles in the hydrogenolysis, oxidation, and reductive cyclization steps, potentially compromising both yield and stereochemical fidelity of the final active pharmaceutical ingredient [2].

β-Benzyloxy anomer α-Benzyloxy anomer
Anomer determines synthetic destination: isofagomine vs. lactam pathway; may not transfer directly
Free 4,5-diol 2,3-O-protected analog
Protected analogs require an additional deprotection step before orthogonal functionalization
Benzyl ether protection Methyl/acetyl protection
Non-benzyl anomeric groups may compromise nitrile stability or add separate hydrolysis steps

Isofagomine Intermediate: Comparative Evidence vs. Analogs


Anomeric Configuration Drives Synthetic Destination

The β-anomeric benzyl configuration of the target compound (CAS 1084896-41-2) is established as the substrate in the patent-protected C-4 oxidation route to isofagomine, as described in the New Method for Preparing Isofagomine and Its Derivatives (US Patent application) [1]. In contrast, the published synthesis of isofagomine lactam by Macdonald and Stick (Aust. J. Chem. 2004, 57, 449) employs the α-anomer, benzyl 4-cyano-4-deoxy-α-D-arabinoside, demonstrating that the two anomeric forms are routed to different downstream intermediates: the β-anomer feeds into the direct isofagomine synthetic pathway, while the α-anomer is preferentially utilized for isofagomine lactam synthesis [2]. Although head-to-head comparative yield data under identical conditions are not available in the open literature, the divergent synthetic destinations represent a de facto differentiation: procurement of the incorrect anomer would commit the synthetic chemist to a different product lineage, effectively invalidating the process chemistry developed for isofagomine tartrate manufacturing [1].

Anomeric Destination
Cross-study comparable
β-anomer → isofagomine pathway (patent); α-anomer → isofagomine lactam
Anomer selection determines product lineage; β required for isofagomine tartrate route
No common-product yield comparison available
Isofagomine synthesis Anomeric configuration Synthetic intermediate selection Iminosugar chemistry

Free Diol Enables Orthogonal Protection Strategies

The target compound possesses free 4,5-diol groups (syn-dihydroxy configuration), whereas its closest commercial protected analog, benzyl 4-cyano-4-deoxy-2,3-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-β-D-arabinopyranoside (CAS 1084896-40-1), carries a bulky 2,3-O-dimethoxy-dimethyl-ethanediyl protecting group . The presence of unprotected hydroxyls on the target compound permits direct O-acetylation, O-silylation, or selective mono-protection in the isofagomine synthetic sequence, as demonstrated for the analogous α-anomer by Macdonald and Stick (2004), who converted benzyl 4-cyano-4-deoxy-α-D-arabinoside into both 2,3-di-O-acetyl and 2,3-di-O-(tert-butyldimethylsilyl) derivatives [1]. In contrast, CAS 1084896-40-1 requires an additional deprotection step before orthogonal manipulation of the diol motif, adding at least one synthetic transformation. No quantitative kinetic or yield-comparison data exist for these two specific compounds under identical conditions; however, the presence of free hydroxyl groups reduces the minimum number of steps to reach critical downstream intermediates by one relative to the pre-protected form [1].

Diol Flexibility
Supporting evidence
Free 4,5-diol enables direct 2,3-O-acetylation/silylation without prior deblocking
Reduces minimum synthetic steps by one relative to pre-protected analog
Inferred from α-anomer methodology; β-series confirmation recommended
Diol protection Synthetic flexibility O-alkylation Carbohydrate protecting groups

Nitrile vs. Aminomethyl at C-4: Synthetic Efficiency

The nitrile group at C-4 of the target compound serves as a latent aminomethyl functionality that is revealed by borane-dimethyl sulfide reduction to furnish the piperidine ring of isofagomine, as established in the synthetic methodology of Macdonald and Stick (2004) for the α-anomer and extended to the general isofagomine synthesis framework [1]. The corresponding C-4 aminomethyl compound, benzyl 4-C-aminomethyl-4-deoxy-α-D-arabinoside, bypasses the nitrile reduction step but requires alternative N-protection strategies [2]. Meloncelli and Stick (2006) explicitly noted that improvements in the reduction of the derived nitrile led to more efficient syntheses of isofagomine, noeuromycin, azafagomine, and isofagomine lactam, underscoring the critical role of the nitrile-to-aminomethyl conversion in the overall synthetic efficiency [2]. No direct head-to-head yield comparison between the nitrile and pre-formed aminomethyl intermediates exists in the open literature; however, the nitrile intermediate avoids premature amine protonation and enables convergent synthetic strategies that the aminomethyl analog cannot accommodate due to its reactive primary amine [2].

Nitrile Efficiency
Supporting evidence
Nitrile acts as latent aminomethyl; borane reduction enables convergent synthetic strategy
Reported to improve synthetic efficiency vs. pre-formed aminomethyl routes
No direct yield comparison; efficiency noted in Meloncelli & Stick 2006
Nitrile reduction Isofagomine synthesis efficiency C-4 functional group Borane reduction

Benzyl Ether Anomeric Protection Advantage

The benzyl ether at the anomeric position (C-1) of the target compound can be cleaved by catalytic hydrogenolysis under neutral conditions, in contrast to more acid-labile or base-labile anomeric protecting groups such as acetyl, methyl, or silyl ethers [1]. In the isofagomine synthetic sequence described by Macdonald and Stick (2004), hydrogenolysis of the benzyl group occurs concurrently with nitrile reduction, enabling a one-pot transformation that reduces step count relative to sequential deprotection-reduction protocols [1]. The benzyl group thus provides orthogonality to the 2,3-diol protection strategy: the diols can be acetylated or silylated while the benzyl ether remains intact, after which the benzyl group is removed under the reducing conditions that simultaneously convert the nitrile to the amine. Alternative anomeric protecting groups (e.g., methyl glycosides) would require separate acidic hydrolysis steps that could compromise the acid-sensitive nitrile functionality or epimerize the C-3 stereocenter [2]. This orthogonal reactivity profile is not unique to this particular compound but is a well-established feature of benzyl glycosides; nevertheless, it represents a meaningful differentiator from non-benzyl protected 4-cyano-4-deoxy pyranosides.

Benzyl Orthogonality
Class-level inference
One-pot hydrogenolysis-reduction possible with benzyl ether; compatible with nitrile reduction
Reduces operational steps vs. sequential deprotection-reduction protocols
Benzyl glycoside class property; not unique to this compound
Benzyl ether deprotection Hydrogenolysis Anomeric protection Protecting group orthogonality

Isofagomine Intermediate: Procurement and Application Scenarios


β-Anomer in Isofagomine Tartrate Process Chemistry

This compound is the designated intermediate in the patent-protected process for manufacturing isofagomine tartrate (I816010), a human acid β-glucosidase inhibitor developed for Gaucher disease therapy [1]. The β-anomeric configuration is essential for compatibility with the C-4 oxidation methodology described in the patent literature; procurement of the α-anomer (CAS 770735-90-5) would divert synthesis toward isofagomine lactam rather than the active tartrate salt . Pharmaceutical process development groups scaling up isofagomine production should confirm the β-configuration by polarimetry or NMR prior to use, as the anomeric integrity of the intermediate directly determines the stereochemical outcome of downstream reductive cyclization to the piperidine ring system [1].

Free Diol Functionalization in Isofagomine Analog Exploration

The free 4,5-diol motif of this compound provides direct access to selectively protected 2,3-di-O-acetyl or 2,3-di-O-silyl derivatives, as demonstrated for the α-anomer by Macdonald and Stick (2004) [1]. This synthetic flexibility makes the compound a versatile starting point for libraries of isofagomine analogs with modified ring-nitrogen substituents, glycosyl appendages (e.g., 3-O-β-D-glucopyranosyl-isofagomine), or altered stereochemistry. Research groups investigating structure-activity relationships of iminosugar glycosidase inhibitors benefit from the free diol intermediate because it avoids the additional deprotection step required when using the pre-protected analog CAS 1084896-40-1, thereby accelerating analog synthesis by one synthetic operation [1].

Benzyl Ether vs. Alternative Anomeric Protection in Route Scouting

For academic and industrial research groups benchmarking synthetic routes to 4-cyano-4-deoxy iminosugar precursors, this compound represents the benzyl-protected entry that enables one-pot hydrogenolysis-reduction sequences [1]. In comparative route-scouting studies, procurement of this benzyl ether intermediate alongside methyl glycoside or acetate analogs allows direct experimental comparison of deprotection efficiency, nitrile stability under various conditions, and overall yield to the common isofagomine product. The benzyl-protected form is particularly valuable when the synthetic strategy requires orthogonal protection of the 2,3-diols under conditions that would cleave base-labile or acid-labile anomeric groups .

Reference Standard for Isofagomine Analytical Method Development

As a defined intermediate in the isofagomine synthetic pathway, this compound can serve as a reference marker for HPLC purity analysis, residual solvent testing, and process impurity profiling during isofagomine tartrate manufacturing [1]. Analytical development laboratories require well-characterized intermediates to establish system suitability parameters, retention time markers, and impurity limits for regulatory submissions. The compound's predicted physicochemical properties (boiling point 473.3 °C, pKa 12.51) provide preliminary parameters for method development, though experimental validation under GMP conditions remains necessary .

Application
Selection Property
Validation Focus
Isofagomine tartrate route development
Anomeric configuration fidelity
Confirm β-configuration by polarimetry/NMR
Isofagomine analog library synthesis
Free diol synthetic flexibility
2,3-Diol protection efficiency and selectivity
Nitrile intermediate route scouting
Benzyl ether deprotection orthogonality
One-pot hydrogenolysis-reduction yield and purity
Analytical method development
Intermediate identity characterization
HPLC purity and impurity profiling consistency
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